![molecular formula C22H34O3Si2 B14587700 Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane CAS No. 61210-72-8](/img/structure/B14587700.png)
Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane: is an organosilicon compound that features both silicon and phosphorus atoms within its structure. This compound is known for its unique properties, which make it valuable in various scientific and industrial applications. The presence of both ethyl and diphenyl groups, along with the triethoxysilyl moiety, contributes to its versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane can be synthesized through the reaction of diphenyl[2-(triethoxysilyl)ethyl]phosphine oxide with boron trifluoride etherate . The reaction typically involves the use of multinuclear NMR spectroscopy to confirm the structure and coordination of the silicon atom within the molecule .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of organosilicon chemistry techniques. These methods often require controlled reaction conditions, including inert atmospheres and specific temperature ranges, to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different silane derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or other nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce simpler silane compounds.
Scientific Research Applications
Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane involves its ability to interact with various molecular targets and pathways. The silicon atom within the compound can form strong bonds with oxygen and other electronegative elements, making it a valuable component in the formation of stable structures. Additionally, the presence of the ethyl and diphenyl groups allows for interactions with organic molecules, enhancing its versatility in different applications .
Comparison with Similar Compounds
- Diphenyl[2-(triethoxysilyl)ethyl]phosphine oxide
- Diphenyl[2-(trifluorosilyl)ethyl]phosphine oxide
Comparison: Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to similar compounds. The triethoxysilyl moiety also provides distinct properties, such as enhanced solubility and reactivity with other silanes and siloxanes .
Properties
CAS No. |
61210-72-8 |
|---|---|
Molecular Formula |
C22H34O3Si2 |
Molecular Weight |
402.7 g/mol |
IUPAC Name |
triethoxy-[2-[ethyl(diphenyl)silyl]ethyl]silane |
InChI |
InChI=1S/C22H34O3Si2/c1-5-23-27(24-6-2,25-7-3)20-19-26(8-4,21-15-11-9-12-16-21)22-17-13-10-14-18-22/h9-18H,5-8,19-20H2,1-4H3 |
InChI Key |
XGDFSPYYLGDIQA-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CC[Si](CC)(C1=CC=CC=C1)C2=CC=CC=C2)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


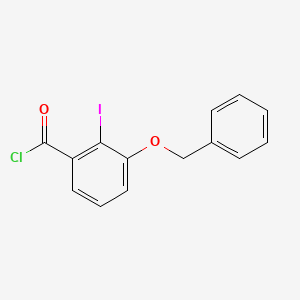

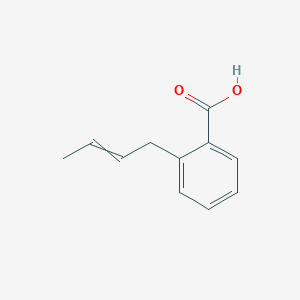
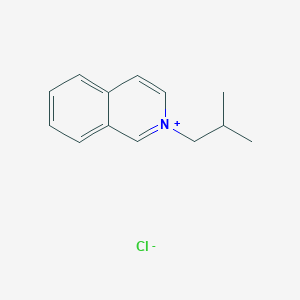
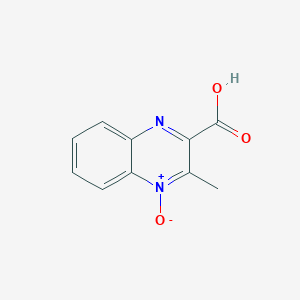
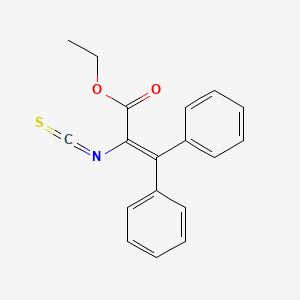
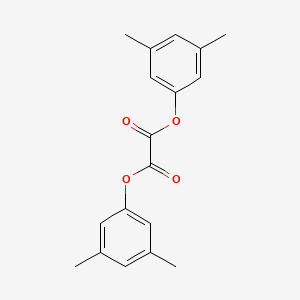
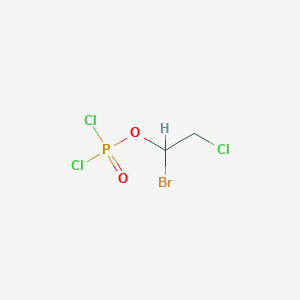
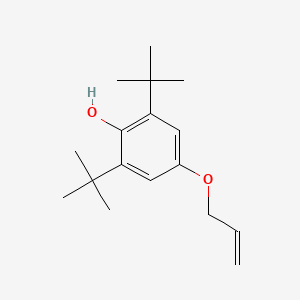
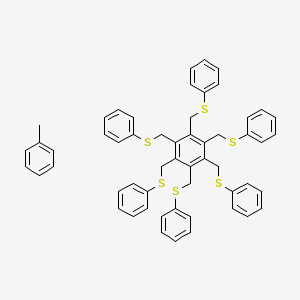
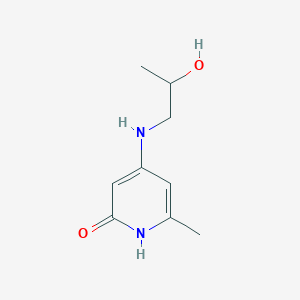
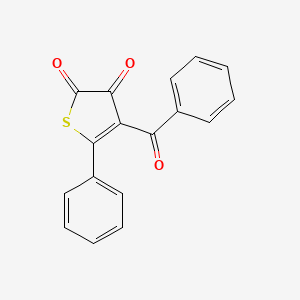
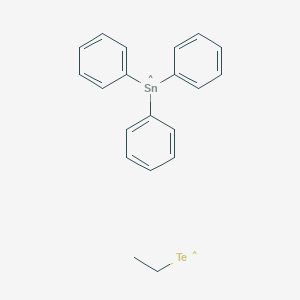
![6-(4-Nitrophenyl)-5H-cyclopenta[c]pyridine-5,7(6H)-dione](/img/structure/B14587707.png)
